N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
CAS No.: 1058432-96-4
Cat. No.: VC11922345
Molecular Formula: C15H15ClN6O3
Molecular Weight: 362.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058432-96-4 |
|---|---|
| Molecular Formula | C15H15ClN6O3 |
| Molecular Weight | 362.77 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C15H15ClN6O3/c1-3-22-14-13(19-20-22)15(24)21(8-17-14)7-12(23)18-10-6-9(16)4-5-11(10)25-2/h4-6,8H,3,7H2,1-2H3,(H,18,23) |
| Standard InChI Key | UGOGHZJHROSORO-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structural framework combines a triazolo[4,5-d]pyrimidine core with a 5-chloro-2-methoxyphenyl substituent. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₆O₃ |
| Molecular Weight | 362.77 g/mol |
| CAS Number | 1058432-96-4 |
| IUPAC Name | N-(5-Chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
The triazolo-pyrimidine core contributes to its planar geometry, facilitating interactions with biological targets such as enzymes and receptors .
Spectral Data
-
NMR: The ¹H NMR spectrum reveals signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and methoxy protons (δ 3.8 ppm, singlet).
-
IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) confirm the acetamide and methoxy groups .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions:
-
Formation of Triazolo-Pyrimidine Core: Cyclocondensation of ethyl 3-ethyl-7-oxo-3H-[1, triazolo[4,5-d]pyrimidine-6-carboxylate with hydrazine hydrate .
-
Acetamide Coupling: Reaction with 5-chloro-2-methoxyphenylacetic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
Biological Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT-116 (Colon) | 6.2 | ERK1/2 kinase inhibition |
| MCF-7 (Breast) | 27.3 | Caspase-3/9 activation |
| PC3 (Prostate) | 22.19 | PI3K/Akt pathway suppression |
The chloro-methoxyphenyl group enhances membrane permeability, while the triazolo-pyrimidine core binds ATP pockets in kinases .
Antimicrobial Activity
-
Bacterial Strains: MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal Strains: 50% inhibition of Candida albicans at 50 μg/mL .
Mechanism of Action
Enzyme Inhibition
The compound acts as a mechanism-based inhibitor of myeloperoxidase (MPO), reducing hypochlorous acid production (IC₅₀ = 0.28 μM) . Structural analogs demonstrate covalent binding to MPO’s active site, validated by X-ray crystallography .
Apoptosis Induction
In prostate cancer cells, it triggers apoptosis via:
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potent inhibitor of c-Met and VEGFR-2 kinases, with 97.1% tumor growth inhibition in xenograft models .
-
Inflammation: MPO inhibition suggests utility in cardiovascular diseases .
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume